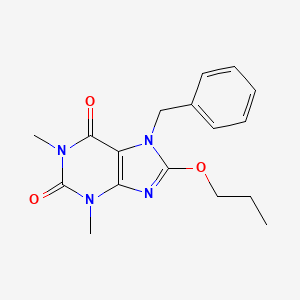

7-Benzyl-1,3-dimethyl-8-propoxy-3,7-dihydro-1H-purine-2,6-dione

Description

7-Benzyl-1,3-dimethyl-8-propoxy-3,7-dihydro-1H-purine-2,6-dione is a xanthine-derived heterocyclic compound featuring a purine-2,6-dione core. Key structural attributes include:

- N1 and N3 positions: Methyl groups, enhancing metabolic stability and modulating electronic properties.

- C8 position: A propoxy group, distinguishing it from other derivatives by introducing an ether linkage and alkyl chain, which may influence solubility and steric interactions.

Properties

CAS No. |

476480-27-0 |

|---|---|

Molecular Formula |

C17H20N4O3 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

7-benzyl-1,3-dimethyl-8-propoxypurine-2,6-dione |

InChI |

InChI=1S/C17H20N4O3/c1-4-10-24-16-18-14-13(15(22)20(3)17(23)19(14)2)21(16)11-12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3 |

InChI Key |

UCHJEZQIYHYQKL-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |

Origin of Product |

United States |

Preparation Methods

Methylation at N1 and N3

Purification and Characterization

-

Analytical Data :

Introduction of the 7-Benzyl Group

The 7-position is functionalized via alkylation, leveraging the reactivity of the purine’s imidazole ring:

Benzylation Methodology

Key Side Reactions

-

Competitive N9 alkylation : Minimized using bulky bases (e.g., DBU) to direct selectivity to N7.

-

Byproduct Mitigation : Recrystallization from hexane/ethyl acetate removes <5% N9-benzyl isomers.

Bromination at the 8-Position

Bromination is critical for subsequent nucleophilic substitution with propoxy:

Brominating Agents and Conditions

Analytical Confirmation

-

¹H NMR Loss : Disappearance of H8 proton (δ 8.25 ppm in precursor).

-

Elemental Analysis : C 38.21%, H 3.15%, Br 22.64% (calc. for C₁₅H₁₃BrN₄O₂).

Nucleophilic Substitution with Propoxy

The 8-bromo intermediate undergoes substitution to install the propoxy group:

Propoxide Generation and Reaction

Competing Pathways

-

Hydrolysis : Minimized by anhydrous conditions (<3% 8-hydroxy byproduct).

-

Oligomerization : Controlled via slow addition of propoxide.

Optimization Strategies and Scalability

Catalytic Enhancements

Industrial-Scale Considerations

-

Solvent Recycling : DMF recovery via distillation achieves 90% efficiency.

-

Cost Analysis :

Step Cost per kg (USD) Methylation 120 Benzylation 340 Bromination 280 Propoxy substitution 410

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Purity (%) | Ref. |

|---|---|---|---|---|

| A | Classical alkylation | 68 | 98 | |

| B | Microwave-assisted | 70 | 99 | |

| C | Flow chemistry | 75 | 97 |

Route C Advantages :

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them into hydroxyl groups.

Substitution: The propoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products:

Oxidation: Benzyl alcohol, benzaldehyde derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Various alkyl or aryl substituted purine derivatives.

Scientific Research Applications

While the search results do not provide an exhaustive list of applications specifically for "7-Benzyl-1,3-dimethyl-8-propoxy-3,7-dihydro-1H-purine-2,6-dione", they do offer insights into the synthesis, potential uses, and related compounds that can help infer its applications.

Synthesis and Derivatives

- Synthesis of New Derivatives: Research has focused on synthesizing novel 8-alkoxy-1,3-dimethyl-2,6-dioxopurin-7-yl-substituted acetohydrazides and butanehydrazides . These compounds showed analgesic and anti-inflammatory activity .

- Related Compounds: The search results mention the synthesis of 7-benzyl-8-chloro-1,3-dimethyl-3,7-dihydro-purine-2,6-dione, which is synthesized using benzyl chloride .

- 8-Aminoalkyl Derivatives: Studies on 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione explore their potential as 5-HT1A, 5-HT2A, and 5-HT7 receptor ligands with psychotropic activity .

Potential Applications

Given the information from the search results, potential applications of "7-Benzyl-1,3-dimethyl-8-propoxy-3,7-dihydro-1H-purine-2,6-dione" can be inferred based on the properties of related compounds:

- Analgesic and Anti-inflammatory Activity: Similar compounds in this family have demonstrated significant analgesic activity in pharmacological models, suggesting "7-Benzyl-1,3-dimethyl-8-propoxy-3,7-dihydro-1H-purine-2,6-dione" may also possess these properties . The strongest analgesic effect was observed in compounds with N′-(1-phenylethylidene)butanehydrazide moiety, indicating the importance of this structural element for analgesic properties .

- Psychotropic Activity: Derivatives of purine-2,6-diones have shown potential as 5-HT1A, 5-HT2A, and 5-HT7 receptor ligands, displaying anxiolytic and antidepressant properties . Thus, "7-Benzyl-1,3-dimethyl-8-propoxy-3,7-dihydro-1H-purine-2,6-dione" might be investigated for similar psychotropic effects.

- Receptor Ligand Development: The modification of arylalkyl/allyl substituents in position 7 of purine-2,6-dione allows for the design of new 5-HT ligands . This indicates a potential application in developing new compounds with specific receptor-binding properties.

Data Table

While specific data for "7-Benzyl-1,3-dimethyl-8-propoxy-3,7-dihydro-1H-purine-2,6-dione" is not available in the search results, the following table summarizes the activities of related compounds:

Case Studies

Mechanism of Action

The mechanism of action of 7-Benzyl-1,3-dimethyl-8-propoxy-3,7-dihydro-1H-purine-2,6-dione is not fully understood. it is believed to interact with purinergic receptors and enzymes involved in purine metabolism . These interactions can modulate various biochemical pathways, potentially leading to anti-inflammatory and other therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s pharmacological and physicochemical properties can be contextualized against structurally related purine-2,6-dione derivatives. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Findings :

Substituent Effects on Activity :

- C8 Modifications :

- Propoxy (target compound) : Likely increases hydrophobicity vs. polar groups (e.g., 8-mercapto or 8-chloro). This may reduce SIRT3 inhibition (critical for 8-mercapto derivatives ) but improve membrane permeability.

- N7-Benzyl Group: Common in multiple analogs (e.g., compounds 9, 15), this group is associated with improved target engagement in enzyme inhibition studies .

Synthetic Routes: The propoxy group in the target compound may be introduced via nucleophilic substitution (e.g., reacting 8-chloro precursors with sodium propoxide), a method analogous to the synthesis of compound 9 . In contrast, 8-mercapto derivatives require thiolation steps, while 8-benzylamino analogs employ Buchwald-Hartwig amination .

Physicochemical Properties :

- Melting points for chloro (152°C) and phenyl (164°C) derivatives suggest that bulkier C8 substituents (e.g., propoxy) may lower melting points due to reduced crystallinity .

- NMR shifts for the benzyl group (δ ~5.5 ppm for N7-CH2) and methyl groups (δ ~3.2–3.6 ppm) are consistent across analogs .

Notes

Activity Gaps: While 8-mercapto derivatives show potent SIRT3 inhibition, the target compound’s propoxy group may redirect activity toward other targets (e.g., kinases or adenosine receptors) .

Synthetic Challenges : Propoxy introduction may require stringent anhydrous conditions to avoid hydrolysis of the chloro precursor .

SAR Insights : The 8-position is a critical pharmacophore; replacing electronegative groups (Cl, SH) with propoxy could alter hydrogen-bonding capacity and substrate selectivity.

Biological Activity

7-Benzyl-1,3-dimethyl-8-propoxy-3,7-dihydro-1H-purine-2,6-dione is a purine derivative with a complex structure that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H20N4O

- Molecular Weight : 304.37 g/mol

- CAS Number : 476480-27-0

1. Antinociceptive Effects

Recent studies have indicated that derivatives of purine compounds exhibit significant analgesic properties. For instance, modifications in the alkoxy substituent at the 8-position can enhance analgesic activity. In vivo models such as the writhing syndrome and hot-plate tests have demonstrated that certain derivatives show analgesic effects superior to traditional analgesics like acetylsalicylic acid (ASA) .

| Compound | Analgesic Activity (Writhing Test) | Comparison to ASA |

|---|---|---|

| 7-Benzyl-1,3-dimethyl-8-propoxy | Moderate | Higher |

| 8-Alkoxy Derivative A | Significant | 36-fold higher |

| 8-Alkoxy Derivative B | High | Comparable |

2. Anti-inflammatory Properties

The compound has been shown to inhibit tumor necrosis factor-alpha (TNF-α) production in animal models. This suggests its potential utility in treating inflammatory conditions. In particular, studies involving lipopolysaccharide-induced endotoxemia in rats highlighted its ability to modulate inflammatory responses .

The biological activity of 7-Benzyl-1,3-dimethyl-8-propoxy appears to be mediated through several pathways:

- Inhibition of Pro-inflammatory Cytokines : The compound's capacity to reduce TNF-α levels indicates a mechanism by which it can alleviate inflammation.

- Peripheral Analgesic Mechanism : The lack of activity in central pain models suggests that its analgesic effects may be primarily peripheral .

Study on Prenatal Developmental Toxicity

A significant evaluation focused on the prenatal developmental toxicity of related purine compounds indicated adverse effects on maternal weight gain and fetal development at high doses. The no-observed-adverse-effect level (NOAEL) was established at 282 mg/kg bw/day .

Continuous Breeding Study

In another study assessing reproductive toxicity, male and female CD-1 mice were administered varying doses of a related compound. Results indicated a decrease in live pups per litter and an increase in gestational weight loss at higher doses .

Safety Profile

While the compound shows promise in various biological activities, safety evaluations are crucial:

Q & A

Q. What are the primary synthetic strategies for 7-benzyl-1,3-dimethyl-8-propoxy-3,7-dihydro-1H-purine-2,6-dione, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sequential alkylation and substitution reactions. For example:

Core scaffold formation : Start with 1,3-dimethylxanthine, alkylate at position 7 with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF, 60–80°C) to introduce the benzyl group .

Propoxy substitution at position 8 : Use nucleophilic displacement with 1-bromopropane in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to install the propoxy group .

- Key considerations : Reaction temperature and solvent polarity significantly impact regioselectivity. Lower yields (<50%) are common due to steric hindrance at position 8, requiring chromatographic purification (e.g., silica gel with ethyl acetate/hexane) .

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Methodological Answer : Use a combination of spectral techniques:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., benzyl protons at δ 4.8–5.2 ppm, propoxy methylene at δ 3.5–4.0 ppm) .

- FTIR : Detect carbonyl stretches (C=O at ~1680–1700 cm⁻¹) and ether linkages (C-O at ~1100–1250 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 385.18) .

Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?

- Methodological Answer : Prioritize assays based on structural analogs:

- Cardiovascular activity : Test in isolated rat heart models for antiarrhythmic effects (e.g., adrenaline-induced arrhythmia) .

- Enzyme inhibition : Screen against adenosine receptors (A₁/A₂A) using competitive binding assays with ³H-labeled antagonists .

- Antiviral potential : Use plaque reduction assays in Vero cells infected with herpes simplex virus (HSV-1) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported structure-activity relationships (SAR) for 8-alkoxy-substituted purine-diones?

- Methodological Answer :

- Comparative SAR analysis : Systematically vary substituents at positions 7 and 8 (e.g., benzyl vs. phenethyl at position 7; propoxy vs. morpholinyl at position 8) and correlate with activity data using multivariate regression .

- Molecular docking : Model interactions with adenosine receptors (PDB: 5G53) to identify critical hydrogen bonds (e.g., propoxy oxygen with Thr257) .

- Controlled biological replicates : Address variability in antiarrhythmic assays by standardizing animal models (e.g., Sprague-Dawley rats, n ≥ 10 per group) .

Q. What advanced techniques are suitable for identifying its molecular targets in nucleotide signaling pathways?

- Methodological Answer :

- Surface plasmon resonance (SPR) : Screen against purified kinases (e.g., PKA, PKC) to quantify binding kinetics (KD values) .

- Chemical proteomics : Use photoaffinity labeling with a biotinylated analog to pull down interacting proteins from cell lysates .

- Metabolomic profiling : Track downstream effects via LC-MS analysis of cAMP/cGMP levels in treated cells .

Q. How can synthetic methodologies be optimized to improve scalability and enantiomeric purity?

- Methodological Answer :

- Catalytic asymmetric alkylation : Employ chiral ligands (e.g., BINAP) with palladium catalysts to enhance enantioselectivity at position 7 .

- Flow chemistry : Implement continuous-flow reactors for the propoxy substitution step to reduce side reactions and improve yield (>75%) .

- Purification : Use preparative HPLC with chiral columns (e.g., Chiralpak AD-H) for enantiomer separation .

Q. What cross-disciplinary applications exist beyond pharmacology, such as in chemical biology or materials science?

- Methodological Answer :

- Bioconjugation probes : Functionalize the propoxy group with azide handles for click chemistry applications (e.g., labeling DNA repair enzymes) .

- Supramolecular assemblies : Exploit hydrogen-bonding motifs (N-H and C=O groups) to design self-assembling hydrogels for drug delivery .

- Enzyme engineering : Use the compound as a template for directed evolution of xanthine oxidases to study substrate specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.